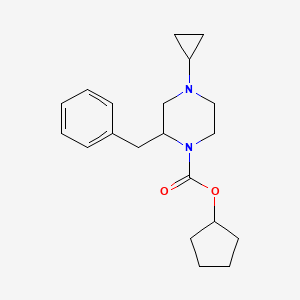

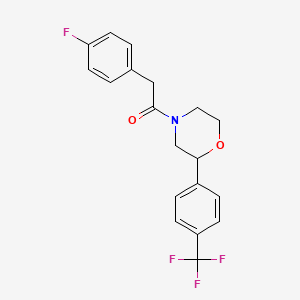

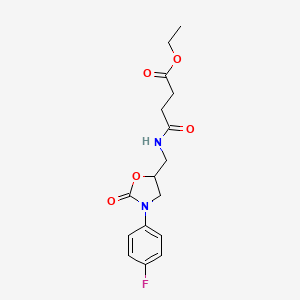

Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives, such as “Cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用

Synthesis of Constrained Amino Acids

Research has shown that base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives leads to the synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones, which are beta-lactams with quaternary centers at the C(4) position. This method provides a versatile route to these compounds, which are scarce in the beta-lactam family, and has been applied to Phe and Leu derivatives with moderate enantioselectivity, suggesting a cyclization reaction through planar enolate intermediates possessing dynamic chirality (Gerona-Navarro et al., 2001).

Development of Heterocyclic Compounds

Another area of research involves the synthesis of heterocyclic compounds from salicylic acid hydrazide, leading to a variety of cyclic structures such as 1,3,4-oxadiazoles, thiazolidinones, 1,3,4-thiadiazoles, and pyrazolone derivatives. These processes involve cyclization reactions with different cyclizing agents, showcasing the versatility of salicylic acid hydrazide as a starting material for generating diverse heterocyclic frameworks with potential biological activities (Sarshira et al., 2016).

Advancements in Organic Synthesis

Further advancements include the development of a new method for the synthesis of carba-sugar enones (gabosines) using mercury(II)-mediated opening of 4,5-cyclopropanated pyranosides. This method demonstrates the transformation of cyclopropyl derivatives into gabosines and deoxy-carbahexoses, expanding the toolkit for synthesizing sugar analogs with potential applications in medicinal chemistry (Corsaro et al., 2006).

作用機序

特性

IUPAC Name |

cyclopentyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c23-20(24-19-8-4-5-9-19)22-13-12-21(17-10-11-17)15-18(22)14-16-6-2-1-3-7-16/h1-3,6-7,17-19H,4-5,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOYNSDAYKEDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2726798.png)

![8-(4-Chlorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2726799.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-difluoroaniline](/img/structure/B2726800.png)